methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate
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Overview
Description
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate is a chemical compound belonging to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a bromine atom at the 6th position and a carboxylate group at the 8th position of the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated intermediate is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the ester can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzopyran derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylate group play crucial roles in its binding affinity and specificity towards these targets. The compound can modulate various biological pathways, including enzyme inhibition, receptor binding, and signal transduction, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-2-carboxylate
- 6-bromo-7-methyl-3,4-dihydro-2H-1-benzopyran
- 1,3-dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2-indole
Uniqueness
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate is unique due to the specific positioning of the bromine atom and the carboxylate group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for various research applications .
Biological Activity
Methyl 6-bromo-3,4-dihydro-2H-1-benzopyran-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a benzopyran structure with a bromine atom at the 6-position and a carboxylate ester at the 8-position. Its molecular formula is C11H11BrO3, with a molecular weight of approximately 273.1 g/mol. The unique combination of functional groups plays a crucial role in its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. Its mechanism could involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines. In vitro studies have indicated cytotoxic effects on M-HeLa cells, with indications of apoptosis induction after 48 hours of treatment.
- Enzyme Inhibition : this compound may interact with specific enzymes or receptors, potentially acting as an inhibitor or activator depending on the target.
The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that:
- The bromine atom enhances the compound's reactivity and binding affinity to biological targets.
- The carboxylate group may facilitate interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with other benzopyran derivatives:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-8-carboxylate | C11H11FO3 | Contains fluorine instead of bromine; different biological properties. |
Methyl 8-bromo-6-methyl-3,4-dihydro-2H-1-benzopyran | C11H13BrO2 | Similar structure but lacks the carboxylate group; different solubility and reactivity. |
Methyl 6-nitro-3,4-dihydro-2H-1-benzopyran | C11H10BrO3 | Contains a nitro group; distinct reactivity and applications. |
This table highlights how variations in structure can lead to differences in biological activity.
Anticancer Activity Study
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in M-HeLa cells at concentrations ranging from 10 µM to 50 µM over a period of 48 hours. Flow cytometry analysis revealed an increase in late apoptosis markers in treated cells compared to controls.
Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited moderate inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.
Properties
Molecular Formula |
C11H11BrO3 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 6-bromo-3,4-dihydro-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C11H11BrO3/c1-14-11(13)9-6-8(12)5-7-3-2-4-15-10(7)9/h5-6H,2-4H2,1H3 |
InChI Key |
UMUFUNNNYHKXKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1OCCC2)Br |
Origin of Product |
United States |
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